molecular formula C23H25N3O5 B606068 (R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

Cat. No.: B606068
M. Wt: 423.5 g/mol
InChI Key: BRYUNLVJDCMANZ-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BI 1002494 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the napthyridinyl core, followed by the attachment of the trimethoxyphenyl group and the pyrrolidinone moiety .

Chemical Reactions Analysis

BI 1002494 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .

Scientific Research Applications

BI 1002494 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various biochemical pathways.

    Biology: Employed in studies involving signal transduction pathways, particularly those related to immunoreceptor tyrosine-based activation motifs.

    Medicine: Investigated for its potential therapeutic applications in treating diseases involving abnormal SYK activity, such as autoimmune disorders and certain cancers.

    Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase and related pathways

Mechanism of Action

BI 1002494 exerts its effects by inhibiting spleen tyrosine kinase, a key enzyme involved in signal transduction for various immunoreceptor pathways. The compound binds to the active site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced cellular responses such as degranulation of mast cells and basophils .

Comparison with Similar Compounds

BI 1002494 is unique in its high potency and selectivity for spleen tyrosine kinase. Similar compounds include:

BI 1002494 stands out due to its excellent physicochemical properties, high solubility, metabolic stability, and low toxicity, making it a valuable tool for exploring spleen tyrosine kinase functions .

Properties

IUPAC Name

(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-13(15-10-21(27)25-12-15)31-23-16-6-5-7-24-18(16)11-17(26-23)14-8-19(28-2)22(30-4)20(9-14)29-3/h5-9,11,13,15H,10,12H2,1-4H3,(H,25,27)/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYUNLVJDCMANZ-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 3
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 4
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 5
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 6
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

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